2-{[(4-Methyl-2-pyridinyl)amino]methyl}phenol
Description
Table 1: Crystallographic parameters of this compound
| Parameter | Value |
|---|---|
| Molecular formula | C₁₃H₁₄N₂O |
| Space group | P2₁2₁2₁ |
| a (Å) | 6.3331(4) |
| b (Å) | 10.6761(9) |
| c (Å) | 15.3714(10) |
| V (ų) | 1039.30(13) |
| Z | 4 |
| ρ (g/cm³) | 1.280 |
The C–N bond lengths in the aminomethyl linker (N1–C7 = 1.454(2) Å, C7–C8 = 1.514(3) Å) confirm a single-bond character, while the pyridinyl N–C bond (N2–C12 = 1.337(3) Å) aligns with typical aromatic C–N distances. The phenol ring adopts a planar configuration, with a maximum deviation of 0.018 Å from the least-squares plane.
Properties
IUPAC Name |
2-[[(4-methylpyridin-2-yl)amino]methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-6-7-14-13(8-10)15-9-11-4-2-3-5-12(11)16/h2-8,16H,9H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKDOWCHFDCYAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NCC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642450 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
104768-35-6 | |
| Record name | ALPHA-(4-METHYL-2-PYRIDYLAMINO)-O-CRESOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Methyl-2-pyridinyl)amino]methyl}phenol typically involves the reaction of 4-methyl-2-aminopyridine with formaldehyde and phenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-methyl-2-aminopyridine, formaldehyde, and phenol.
Reaction Conditions: The reaction is usually conducted in an aqueous or alcoholic medium at a temperature range of 60-80°C.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields a higher purity product. The process involves the same starting materials and reaction conditions but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Methyl-2-pyridinyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenol and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated phenols and pyridines.
Scientific Research Applications
2-{[(4-Methyl-2-pyridinyl)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[(4-Methyl-2-pyridinyl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with enzymes and receptors, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aminomethylphenol Derivatives
2-{[(Pyridin-2-yl)amino]methyl}phenol
- Structure : Lacks the 4-methyl group on the pyridine ring.
- Properties : Exhibits intramolecular O—H⋯N hydrogen bonding and forms helical chains via intermolecular N—H⋯O interactions in its crystal structure .
2-{[3-4-(Dimethylamino)phenyl-2-propenylidene]amino}phenol
- Structure: Schiff base with a dimethylaminocinnamaldehyde-derived substituent .
- Properties : Extended conjugation alters electronic properties, affecting UV-Vis absorption and redox behavior.
- Comparison: The Schiff base linkage introduces π-conjugation, which may enhance photochemical activity but reduce stability under acidic conditions compared to the more stable aminomethyl linkage in the target compound.
Pyridinyl-Substituted Phenolic Compounds
Inhibitor F (5,6-dimethyl-3-(4-methyl-2-pyridinyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one)
- Structure: Thienopyrimidinone core with a 4-methyl-2-pyridinyl group .
- Comparison: The thioxo-pyrimidinone core confers distinct pharmacological targeting compared to the simpler aminomethylphenol scaffold of the target compound.
4-([6-Chloro-2-(methylsulfanyl)pyrimidin-4-yl]amino)phenol
- Structure: Pyrimidine ring substituted with chloro and methylthio groups, linked to phenol .
- Properties : Molecular weight 267.73 g/mol; higher halogen content may improve lipophilicity.
Metal Coordination Complexes
Zn₂Cl₂(C₂₀H₂₁N₃O)₂₂·2H₂O
- Structure: Dinuclear Zn(II) complex with a tetradentate ligand containing pyridyl and phenolic groups .
- Properties : Exhibits anti-inflammatory and antitumor activity; stabilized by O—H⋯O and C—H⋯π interactions in the crystal lattice.
- Comparison: The target compound’s phenolic -OH and pyridinyl N could similarly coordinate metals, but its simpler structure may limit the diversity of coordination geometries achievable compared to multidentate ligands.
Hydrogen-Bonding and Crystal Packing
2,4-Di-tert-butyl-6-({2-(dimethylamino)ethylamino}methyl)phenol
- Structure: Bulky tert-butyl groups and a dimethylaminoethyl side chain .
- Crystal Packing : Forms helical chains via C—H⋯O interactions; steric hindrance from tert-butyl groups distorts aromatic ring planarity.
- Comparison : The target compound’s smaller 4-methylpyridinyl group likely results in less steric distortion and more compact crystal packing.
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
2-{[(4-Methyl-2-pyridinyl)amino]methyl}phenol, with the molecular formula C13H14N2O, is an organic compound notable for its potential biological activities. This compound features a unique structure that combines a phenolic group with a pyridine ring, linked via an aminomethyl group. Its diverse chemical properties have led to investigations into its role as an enzyme inhibitor and its interactions with various biological macromolecules.
The synthesis of this compound typically involves the reaction of 4-methyl-2-aminopyridine with formaldehyde and phenol under controlled conditions, often in an aqueous or alcoholic medium at temperatures between 60-80°C. Acidic or basic catalysts may be employed to facilitate this reaction. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, leading to a range of derivatives with potential biological activity.
Enzyme Inhibition
Research has indicated that this compound exhibits significant potential as an enzyme inhibitor . The mechanism of action involves the formation of hydrogen bonds between the phenolic group and enzyme active sites, which may modulate enzymatic activity. This interaction is crucial for developing therapeutic agents targeting specific enzymes involved in disease processes.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Studies have shown that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, it has demonstrated efficacy against Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentration (MIC) values indicating potent antibacterial properties .
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (µM) | Activity |
|---|---|---|
| Pseudomonas aeruginosa | 0.21 | Strongly Inhibitory |
| Escherichia coli | 0.21 | Strongly Inhibitory |
| Micrococcus luteus | TBD | Selective Action |
| Candida spp. | TBD | Antifungal Activity |
Cytotoxicity and Selectivity
In vitro studies assessing cytotoxicity have shown that while the compound exhibits antimicrobial properties, it also maintains selectivity towards certain cell types, which is advantageous for therapeutic applications. The evaluation using MTT assays on human cell lines revealed promising results regarding cell viability and safety profiles .
The biological activity of this compound can be attributed to its structural characteristics:
- Hydrogen Bonding : The hydroxyl group of the phenol can form hydrogen bonds with target enzymes.
- π-π Interactions : The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins.
These interactions are essential for the compound's ability to modulate biological processes effectively.
Case Studies
Recent studies have highlighted the compound's potential in drug development:
- Case Study on Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed significant inhibition against clinical strains of bacteria, suggesting its utility in treating resistant infections .
- Molecular Docking Studies : Computational studies have indicated favorable binding interactions with key bacterial enzymes such as DNA gyrase, supporting its role as a lead compound for further development .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 2-{[(4-Methyl-2-pyridinyl)amino]methyl}phenol?
- Methodological Answer : The compound can be synthesized via Schiff base condensation, where 4-methyl-2-aminopyridine reacts with 2-hydroxybenzaldehyde derivatives under reflux in ethanol or methanol. Catalytic amounts of acetic acid may enhance imine bond formation. Purification typically involves column chromatography using silica gel and a gradient of ethyl acetate/hexane. Structural confirmation is achieved via -NMR (e.g., aromatic protons at δ 6.8–8.1 ppm) and FT-IR (stretching vibrations for -OH at ~3400 cm, C=N at ~1620 cm) .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>95%).
- Mass Spectrometry : ESI-MS in positive ion mode should show a molecular ion peak at m/z = [M+H], consistent with the molecular formula CHNO.
- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation/contact due to potential skin/eye irritation (similar to structurally related compounds like 2-(aminomethyl)phenol derivatives). Store in a cool, dry place under nitrogen to prevent oxidation. Dispose of waste via approved hazardous chemical protocols .
Advanced Research Questions
Q. How does hydrogen bonding influence the crystal packing of this compound?
- Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) to resolve the structure. Hydrogen bonds between phenolic -OH and pyridinyl N atoms (O–H⋯N, ~2.8 Å) create 1D chains. Graph set analysis (e.g., motifs) reveals intermolecular stabilization. Use software like SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids and H-bond networks .
Q. Can this compound act as a ligand in coordination chemistry?
- Methodological Answer : Yes, the phenolic -OH and pyridinyl N atoms enable chelation with metal ions (e.g., Zn, Cu). Synthesize complexes by reacting the ligand with metal salts (e.g., ZnCl) in methanol. Characterize via UV-Vis (d-d transitions at ~450 nm for Zn complexes) and cyclic voltammetry (quasi-reversible redox peaks at −0.5 to +0.3 V vs. Ag/AgCl) .
Q. How do structural modifications impact biological activity compared to analogs?
- Methodological Answer : Compare with analogs like 2-(benzylamino)pyrimidine derivatives ():
- SAR Analysis : Replace the 4-methylpyridinyl group with chlorophenyl or trifluoromethyl groups to assess changes in lipophilicity (logP) and antimicrobial potency (e.g., MIC against E. coli).
- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to correlate electronic properties (HOMO-LUMO gaps) with activity .
Q. What challenges arise in resolving crystallographic disorder for this compound?
- Methodological Answer : Disorder in the pyridinyl or methyl groups can occur. Mitigate by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
